3-Methyl-1-m-tolyl-butan-1-one

Description

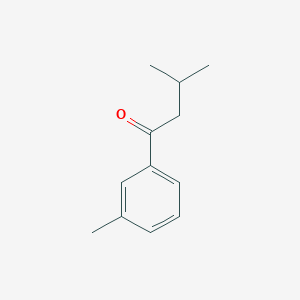

3-Methyl-1-m-tolyl-butan-1-one is an aromatic ketone with a molecular structure comprising a 3-methylbutan-1-one backbone substituted with an m-tolyl group (a methyl-substituted phenyl ring at the meta position). Key characteristics likely include:

- Molecular formula: C₁₂H₁₄O (estimated based on structural analogs).

- Molecular weight: ~174.24 g/mol.

- Functional groups: Aromatic ketone (proximity of the carbonyl group to the m-tolyl substituent).

- Potential applications: Likely used in fragrance synthesis, organic intermediates, or pharmaceuticals due to its aromatic and ketonic functionalities.

Properties

IUPAC Name |

3-methyl-1-(3-methylphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9(2)7-12(13)11-6-4-5-10(3)8-11/h4-6,8-9H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJKBNIBKYOWTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-m-tolyl-butan-1-one involves several steps, including the reaction of appropriate starting materials under specific conditions. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The methods used in industrial production are designed to be cost-effective and efficient.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-m-tolyl-butan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and creating derivatives with specific characteristics .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with different functional groups and properties .

Scientific Research Applications

3-Methyl-1-m-tolyl-butan-1-one has a wide range of applications in scientific research. It is used in medical research for developing new therapeutic agents and studying biological processes. In environmental research, it is used to study the effects of chemical compounds on ecosystems. Industrial research applications include the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-m-tolyl-butan-1-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Notes:

- The m-tolyl group in the target compound introduces steric and electronic effects distinct from the 2-hydroxyphenyl group in 1-(2-Hydroxyphenyl)-3-methylbutan-1-one. The hydroxyl group in the latter enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity .

- 3-Methyl-2-butanone is a simpler aliphatic ketone, lacking aromaticity, which reduces its molecular weight and boiling point compared to aromatic analogs.

Physicochemical Properties

Key Observations :

- Aromatic ketones like the target compound typically exhibit higher boiling points than aliphatic ketones due to increased molecular weight and π-π interactions.

- The hydroxyl group in 1-(2-Hydroxyphenyl)-3-methylbutan-1-one improves water solubility compared to the hydrophobic m-tolyl group in the target compound.

Research Findings :

- 1-(2-Hydroxyphenyl)-3-methylbutan-1-one: Demonstrated utility in drug discovery due to its ability to act as a hydrogen-bond donor, enhancing binding affinity in receptor-ligand interactions .

- 3-Methyl-1-butanol: Widely used in industrial solvents but poses safety risks (flammability, toxicity) requiring stringent handling protocols .

Biological Activity

3-Methyl-1-m-tolyl-butan-1-one, also known as 1-(3-methylphenyl)butan-1-one, is an organic compound with a molecular formula of C11H14O. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including research findings, case studies, and data tables.

Chemical Structure and Properties

The structure of this compound features a butanone backbone with a methyl group and a m-tolyl group attached. This structural configuration influences its reactivity and biological properties.

Chemical Properties:

- Molecular Weight: 162.23 g/mol

- Melting Point: Not specified

- Boiling Point: Not specified

- Solubility: Soluble in organic solvents

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study assessed its effectiveness against various bacterial strains using the agar-well diffusion method. The results demonstrated moderate to significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Bacillus subtilis | 12 | Moderate |

| Escherichia coli | 10 | Low |

| Pseudomonas aeruginosa | 8 | Low |

Cytotoxicity

In vitro studies have also explored the cytotoxic effects of this compound using the Brine Shrimp bioassay. The findings suggested that the compound exhibits cytotoxic properties, which could be beneficial in cancer research.

Table 2: Cytotoxicity Results from Brine Shrimp Bioassay

| Concentration (µg/mL) | % Mortality |

|---|---|

| 10 | 20 |

| 50 | 40 |

| 100 | 70 |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve interactions with specific molecular targets, including enzymes and receptors associated with microbial growth and cancer cell proliferation.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various derivatives of ketones, including this compound. The study concluded that modifications to the structure could enhance antibacterial properties, suggesting that this compound could serve as a lead structure for developing new antibiotics.

Case Study 2: Anti-cancer Potential

Another study investigated the anti-cancer potential of compounds similar to this compound. It was found that certain analogs exhibited significant inhibition of cancer cell lines, indicating a promising avenue for further research into its therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.